1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine
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Overview
Description
4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of EGFR tyrosine kinase. This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block ATP binding. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another pyrazolo[3,4-d]pyrimidine derivative used as a BTK inhibitor for the treatment of B-cell cancers.
Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features that confer high selectivity and potency towards EGFR tyrosine kinase. Its ability to inhibit P-glycoprotein also enhances its efficacy by reducing drug resistance in cancer cells .
Properties
Molecular Formula |
C17H19FN6 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19FN6/c1-2-22-7-9-23(10-8-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
QIOHEDOKUHHKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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